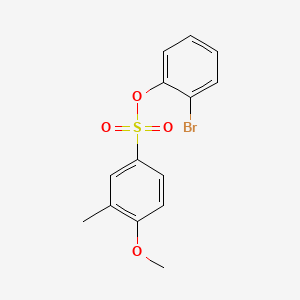
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is an organic compound with the molecular formula C14H13BrO4S It is a derivative of benzenesulfonate, featuring a bromophenyl group and a methoxy-methyl substitution on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the reaction of 2-bromophenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Bromophenol+4-Methoxy-3-methylbenzenesulfonyl chloride→2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonate group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of 2-azidophenyl 4-methoxy-3-methylbenzenesulfonate or 2-thiophenyl 4-methoxy-3-methylbenzenesulfonate.
Oxidation: Formation of 2-bromophenyl 4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 2-bromophenyl 4-methoxy-3-methylbenzenesulfide.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: May be used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets, while the sulfonate group can form ionic interactions with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenyl 4-methoxybenzenesulfonate: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Bromophenyl 3-methylbenzenesulfonate: Lacks the methoxy group, which may influence its solubility and chemical behavior.
2-Bromophenyl 4-methylbenzenesulfonate: Lacks the methoxy group and has a different substitution pattern, affecting its overall properties.
Uniqueness
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity, solubility, and potential interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(2-bromophenyl) 4-methoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4S/c1-10-9-11(7-8-13(10)18-2)20(16,17)19-14-6-4-3-5-12(14)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEORWVFYBDDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














